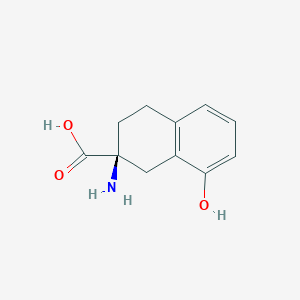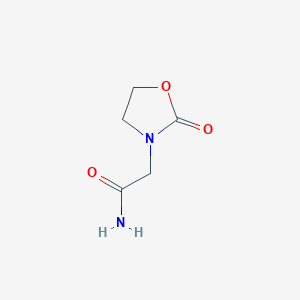
3-Carbamoylmethyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoylmethyloxazolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Linezolid, a synthetic antibiotic that is used to treat infections caused by Gram-positive bacteria. However,
Mecanismo De Acción
The mechanism of action of 3-Carbamoylmethyloxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the bacterial ribosome, preventing the formation of the initiation complex and inhibiting protein synthesis.
Efectos Bioquímicos Y Fisiológicos
3-Carbamoylmethyloxazolidin-2-one has been shown to have minimal toxicity and side effects in humans. However, it can cause reversible myelosuppression, which is a reduction in the production of blood cells. This can lead to anemia, thrombocytopenia, and leukopenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Carbamoylmethyloxazolidin-2-one in lab experiments include its potent antibacterial, antiviral, and anticancer activity. It also has minimal toxicity and side effects in humans. However, its limitations include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the scientific research of 3-Carbamoylmethyloxazolidin-2-one, including:
1. Development of New Antibiotics: 3-Carbamoylmethyloxazolidin-2-one could be used as a template for the development of new antibiotics that are effective against drug-resistant bacteria.
2. Treatment of Influenza: Further research could explore the potential of 3-Carbamoylmethyloxazolidin-2-one as a treatment for influenza infections.
3. Cancer Treatment: 3-Carbamoylmethyloxazolidin-2-one could be further studied as a potential treatment for various types of cancer.
4. Synthesis of New Analogues: The synthesis of new analogues of 3-Carbamoylmethyloxazolidin-2-one could lead to the discovery of compounds with improved activity and reduced toxicity.
Conclusion
In conclusion, 3-Carbamoylmethyloxazolidin-2-one is a chemical compound that has shown significant potential in various scientific research applications beyond its use as an antibiotic. Its potent antibacterial, antiviral, and anticancer activity make it a promising candidate for the development of new treatments for various diseases. Further research is needed to explore its full potential and to develop new analogues with improved activity and reduced toxicity.
Métodos De Síntesis
The synthesis of 3-Carbamoylmethyloxazolidin-2-one involves the reaction of N-alkylated alpha-amino acid with an aldehyde or ketone. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with an isocyanate to form the final product, 3-Carbamoylmethyloxazolidin-2-one.
Aplicaciones Científicas De Investigación
3-Carbamoylmethyloxazolidin-2-one has shown potential in various scientific research applications, including:
1. Antibacterial Activity: 3-Carbamoylmethyloxazolidin-2-one has been shown to have potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This makes it a promising candidate for the development of new antibiotics.
2. Antiviral Activity: Recent studies have shown that 3-Carbamoylmethyloxazolidin-2-one has antiviral activity against influenza A and B viruses. This suggests that it could be used as a potential treatment for influenza infections.
3. Anticancer Activity: 3-Carbamoylmethyloxazolidin-2-one has been shown to have anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. This suggests that it could be used as a potential treatment for cancer.
Propiedades
Número CAS |
172514-86-2 |
|---|---|
Nombre del producto |
3-Carbamoylmethyloxazolidin-2-one |
Fórmula molecular |
C5H8N2O3 |
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
InChI |
InChI=1S/C5H8N2O3/c6-4(8)3-7-1-2-10-5(7)9/h1-3H2,(H2,6,8) |
Clave InChI |
BHTISVSGMUBLTE-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1CC(=O)N |
SMILES canónico |
C1COC(=O)N1CC(=O)N |
Otros números CAS |
172514-86-2 |
Sinónimos |
3-Carbamoylmethyloxazolidin-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)
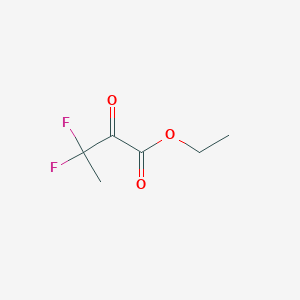
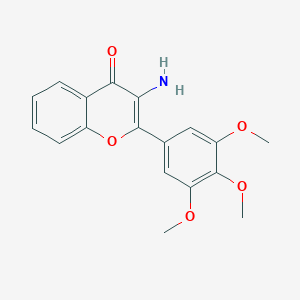
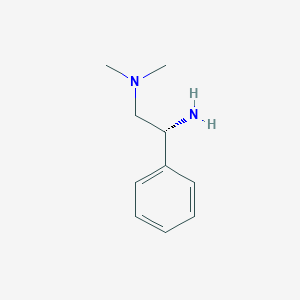
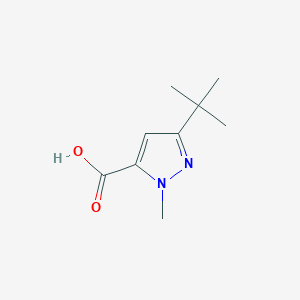

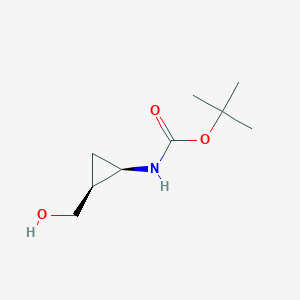
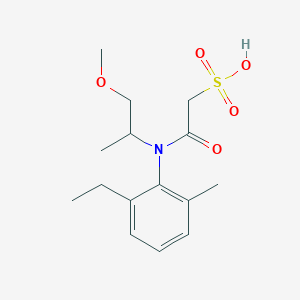
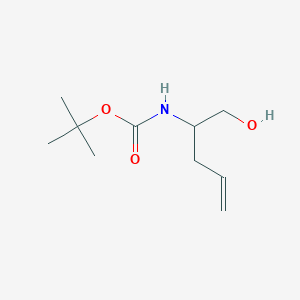
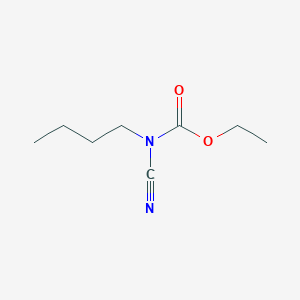
![4-Methyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B63771.png)
![9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene](/img/structure/B63772.png)
